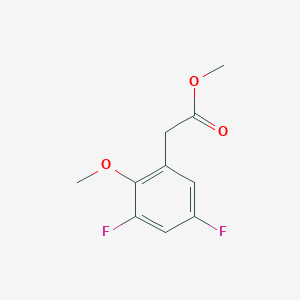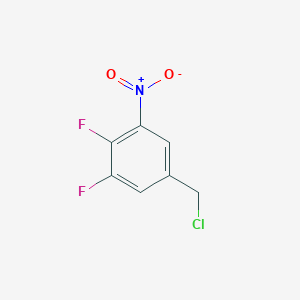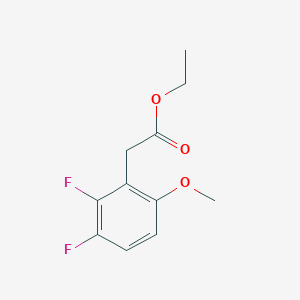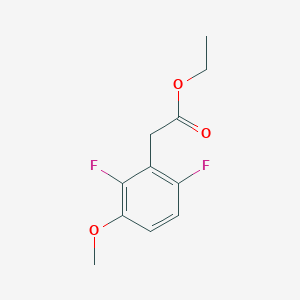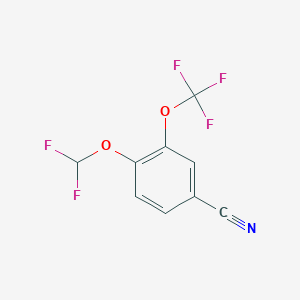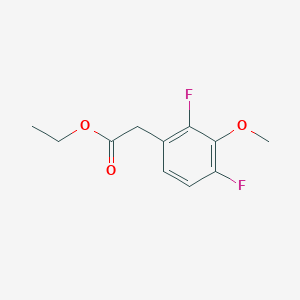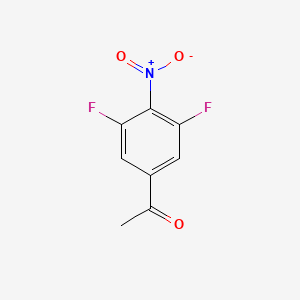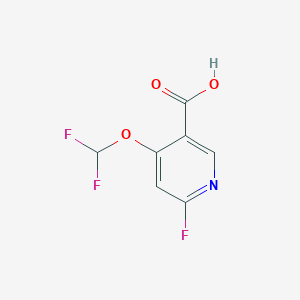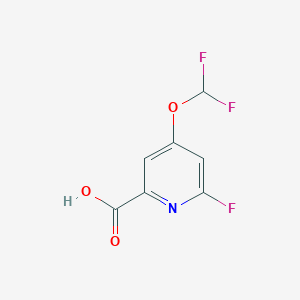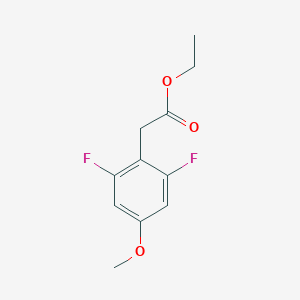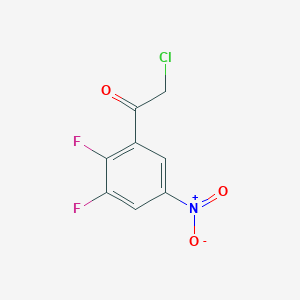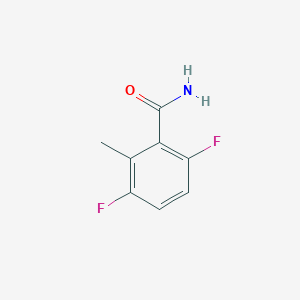![molecular formula C13H12F3NO B1413049 C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine CAS No. 1858242-39-3](/img/structure/B1413049.png)
C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine
Overview
Description
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group at the 2-position and a phenyl ring at the 5-position. The phenyl ring is further substituted with a trifluoromethyl group at the 4-position. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the furan and phenyl rings, as well as the electronegativity of the trifluoromethyl group. These factors could affect the compound’s conformation, reactivity, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the trifluoromethyl group, and the phenyl ring. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
1. Anticancer Applications
The compound's relation to lapatinib, an anticancer drug, has been explored in research. Tosylate salts of lapatinib, where the compound exhibits properties that could be valuable in cancer treatment, have been studied for their crystalline structures and potential implications in anticancer applications (Ravikumar et al., 2013).
2. Synthesis and Pharmacological Evaluation
Research on novel derivatives of the compound, including its synthesis and pharmacological evaluation, has been conducted. This includes studies on antidepressant and antianxiety activities, showcasing the compound's potential in neuropsychiatric applications (J. Kumar et al., 2017).
3. Chemical Synthesis and Reactions
The compound's chemical reactions, such as Knoevenagel condensations, and its derivatives have been extensively studied. These studies provide insights into the compound's chemical behavior and potential applications in various chemical syntheses (Gajdoš et al., 2006).
4. Neuroinflammation Imaging
The compound has potential applications in neuroinflammation imaging. Research in this field has explored the use of derivatives for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), which is essential for understanding and treating neuroinflammatory conditions (Horti et al., 2019).
5. Antimicrobial Activity
Studies have shown that derivatives of the compound exhibit antimicrobial activities. This includes research on novel 2,4,5-triarylimidazole derivatives and their effectiveness against bacterial species and fungi, highlighting the compound's potential in developing new antimicrobial agents (Tomi et al., 2016).
6. Antiprotozoal Activity
Research has been conducted on aza-analogues of furamidine, which include derivatives of the compound, demonstrating significant antiprotozoal activity. This indicates the potential for developing new treatments against protozoal infections (Ismail et al., 2003).
Future Directions
properties
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNKTNKZCIKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



